molecular formula C7H8BrNO B1457691 5-Bromo-2,3-dimethylpyridin-4-ol CAS No. 1780046-70-9

5-Bromo-2,3-dimethylpyridin-4-ol

Cat. No. B1457691
CAS RN: 1780046-70-9
M. Wt: 202.05 g/mol
InChI Key: WRMZENKBYJHCCK-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylpyridin-4-ol, also known as 5-BDPO, is an aromatic heterocyclic compound containing a five-membered ring structure with a bromine atom at the fifth position. It is a colorless solid at room temperature, and is soluble in organic solvents such as ethanol, methanol and acetone. 5-BDPO has a wide range of applications in the fields of pharmaceuticals, agriculture, and biotechnology, and has been the subject of extensive research in recent years.

Scientific Research Applications

Unfused Heterobicycles as Amplifiers of Phleomycin

  • Application : Amplification of phleomycin activity.
  • Details : The reaction of a derivative of 5-Bromo-2,3-dimethylpyridin-4-ol was studied for its potential to amplify the antibiotic phleomycin. This research explores the chemical reactions and structures involved in this process (Kowalewski et al., 1981).

Synthesis and Structure of Meldrum’s Acid Derivatives

  • Application : Synthesis of novel chemical structures.
  • Details : This study involves the reaction of a related compound to 5-Bromo-2,3-dimethylpyridin-4-ol with pyridine, leading to the synthesis of unique molecular structures, showcasing the versatility of this compound in chemical synthesis (Kuhn, Al-Sheikh, & Steimann, 2003).

Structural and Spectroscopic Study of Hydrogen Bonding

  • Application : Understanding hydrogen bonding in chemical structures.
  • Details : The study of 3-bromo-5-hydroxy-2,6-dimethylpyridine, a similar compound, provides insight into the nature of hydrogen bonding in such structures, which is fundamental for understanding the chemical behavior of 5-Bromo-2,3-dimethylpyridin-4-ol (Hanuza et al., 1997).

Amination of Alkyl Substituted Halogenopyridines

  • Application : Creation of derivatives through amination.
  • Details : This research explores the amination of various bromo(chloro)pyridines, including those similar to 5-Bromo-2,3-dimethylpyridin-4-ol. Such reactions are crucial for creating new chemical derivatives with potential applications in various fields (Does & Hertog, 2010).

Tautomerism of Hydroxypyridines

  • Application : Understanding chemical structure transformations.
  • Details : The study examines how bromination affects the tautomerism of hydroxypyridines, which is vital for comprehending the reactivity and stability of compounds like 5-Bromo-2,3-dimethylpyridin-4-ol (Kolder & Hertog, 2010).

Extraction and Separation of Metal Ions

  • Application : Efficient metal ion extraction in ionic liquids.
  • Details : A study investigating novel ligands, including derivatives of 5-Bromo-2,3-dimethylpyridin-4-ol, for the selective separation of uranium and thorium ions. This application is particularly relevant in the field of nuclear waste management and environmental remediation (Pandey et al., 2020).

properties

IUPAC Name

5-bromo-2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-5(2)9-3-6(8)7(4)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZENKBYJHCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C(C1=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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